molecular formula C8H13ClO2 B3032875 2,2-dimethyloxane-4-carbonyl chloride CAS No. 60549-49-7

2,2-dimethyloxane-4-carbonyl chloride

Cat. No.: B3032875
CAS No.: 60549-49-7
M. Wt: 176.64 g/mol
InChI Key: AIBRRUGEJKTNJK-UHFFFAOYSA-N
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Description

2,2-Dimethyloxane-4-carbonyl chloride is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxane, featuring a carbonyl chloride functional group at the fourth position and two methyl groups at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyloxane-4-carbonyl chloride typically involves the chlorination of 2,2-dimethyloxane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include:

    Starting Material: 2,2-dimethyloxane-4-carboxylic acid.

    Chlorinating Agent: Thionyl chloride (SOCl2).

    Solvent: Anhydrous dichloromethane (CH2Cl2) or another suitable non-polar solvent.

    Reaction Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction is usually complete within a few hours.

The reaction proceeds as follows:

C6H10O3+SOCl2C6H9ClO2+SO2+HCl\text{C6H10O3} + \text{SOCl2} \rightarrow \text{C6H9ClO2} + \text{SO2} + \text{HCl} C6H10O3+SOCl2→C6H9ClO2+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors and optimized conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxane-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethyloxane-4-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    2,2-Dimethyloxane-4-carboxylic acid: Formed by hydrolysis.

    2,2-Dimethyloxane-4-methanol: Formed by reduction.

Scientific Research Applications

2,2-Dimethyloxane-4-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Polymer Chemistry: Used in the modification of polymers to introduce functional groups.

    Material Science: Employed in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of 2,2-dimethyloxane-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyloxane-4-carboxylic acid: The precursor to 2,2-dimethyloxane-4-carbonyl chloride.

    2,2-Dimethyloxane-4-methanol: The reduced form of the compound.

    2,2-Dimethyloxane-4-amine: An amide derivative.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.

Properties

IUPAC Name

2,2-dimethyloxane-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRRUGEJKTNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485640
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60549-49-7
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (530 mg, 3.35 mmol) in 10 mL of DCM at 0° C. was added 1 drop of DMF followed by oxalyl chloride (0.33 mL, 3.69 mmol) and the reaction stirred at RT for 3 hrs. The reaction was then concentrated and used with out further purification.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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